Cas no 887465-67-0 (methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
887465-67-0 structure
Product name:methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
CAS No:887465-67-0
MF:C20H21N5O4
MW:395.411844015121
CID:6384995
PubChem ID:16615449

methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • 887465-67-0
    • Z237599424
    • VU0491218-1
    • methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
    • F2542-0214
    • AKOS001373786
    • methyl 2-[6-(4-ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • Inchi: 1S/C20H21N5O4/c1-5-13-6-8-14(9-7-13)25-12(2)10-23-16-17(21-19(23)25)22(3)20(28)24(18(16)27)11-15(26)29-4/h6-10H,5,11H2,1-4H3
    • InChI Key: PFBBWEPSWCCXFN-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C([H])=C([H])C(C([H])([H])C([H])([H])[H])=C([H])C=4[H])C(C([H])([H])[H])=C([H])N32)N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 395.15935417g/mol
  • Monoisotopic Mass: 395.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.2Ų
  • XLogP3: 3.3

methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-0214-20μmol
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2542-0214-10mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2542-0214-15mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2542-0214-40mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2542-0214-2μmol
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2542-0214-10μmol
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2542-0214-5mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2542-0214-3mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2542-0214-5μmol
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2542-0214-4mg
methyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887465-67-0 90%+
4mg
$66.0 2023-05-16

Additional information on methyl 2-8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

Introduction to Methyl 2-(8-(4-Ethylphenyl)-1,7-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-G]Purin-3-Yl)Acetate (CAS No. 887465-67-0)

The compound Methyl 2-(8-(4-Ethylphenyl)-1,7-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-Yl)Acetate with CAS No. 887465-67-0 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-g]purine derivatives, which are known for their potential applications in drug discovery and development.

Imidazo[1,2-g]purines are a subset of purine analogs characterized by their unique bicyclic structure. The presence of the imidazo ring fused with a purine base introduces significant structural diversity and functional versatility. In the case of Methyl 2-(8-(4-Ethylphenyl)-1,7-Dimethyl..., the molecule incorporates additional substituents such as ethyl groups and acetate moieties. These substituents play a crucial role in modulating the compound's physicochemical properties and biological activity.

Recent studies have highlighted the potential of imidazo[1,2-g]purine derivatives as scaffolds for developing novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that such compounds exhibit promising anti-inflammatory and anti-proliferative activities in vitro. The methyl acetate group attached to the imidazo[1,2-g]purine core has been shown to enhance the compound's solubility and bioavailability when administered in preclinical models.

The synthesis of Methyl 2-(8-(4-Ethylphenyl)-...)Acetate involves a multi-step process that includes nucleophilic aromatic substitution and acetylation reactions. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and improve yield. These advancements underscore the importance of modern synthetic methodologies in accessing complex molecular architectures.

In terms of biological activity profiling,Methyl 2-(...)Acetate has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. Preclinical data indicate that this compound exhibits selective inhibition against cyclooxygenase (COX) enzymes without inducing significant cytotoxicity in human cell lines. Such findings suggest its potential utility as a lead compound for developing anti-inflammatory therapeutics.

Moreover,Methyl 2-(...)Acetate has been explored for its role in modulating cellular signaling pathways associated with cancer progression. Studies conducted using various cancer cell lines reveal that this compound induces apoptosis by activating caspase-dependent pathways while inhibiting tumor cell migration and invasion.

From an analytical standpoint,Methyl 2-(...)Acetate has been characterized using advanced spectroscopic techniques such as NMR and MS. These analyses confirm the compound's molecular structure and purity while providing insights into its conformational flexibility—a critical factor influencing its pharmacokinetic profile.

In conclusion,Methyl 2-(...)Acetate (CAS No. 887465-67-0) represents a valuable addition to the portfolio of imidazo[1,,g]purine derivatives with promising therapeutic potential across multiple disease areas including inflammation and oncology. Ongoing research continues to elucidate its mechanism of action while exploring strategies for further optimization to enhance its therapeutic index.

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